![molecular formula C36H38O6S2 B14000072 [7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate) CAS No. 36439-71-1](/img/structure/B14000072.png)
[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane is a complex organic compound characterized by its unique structure, which includes a norbornane core substituted with benzhydryl and sulfonyloxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of norbornane derivatives with benzhydryl chloride and 4-methylphenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
化学反応の分析
Types of Reactions
7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyloxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
科学的研究の応用
7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
作用機序
The mechanism of action of 7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane involves its interaction with specific molecular targets. The benzhydryl and sulfonyloxymethyl groups can interact with enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Diphenylmethane: A simpler compound with two benzene rings connected by a single methane.
Benzhydrol: Contains a benzhydryl group attached to a hydroxyl group.
Norbornane Derivatives: Various derivatives of norbornane with different substituents.
Uniqueness
7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane is unique due to its combination of a norbornane core with benzhydryl and sulfonyloxymethyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
36439-71-1 |
|---|---|
分子式 |
C36H38O6S2 |
分子量 |
630.8 g/mol |
IUPAC名 |
[7-benzhydryl-3-[(4-methylphenyl)sulfonyloxymethyl]-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H38O6S2/c1-25-13-17-29(18-14-25)43(37,38)41-23-33-31-21-22-32(34(33)24-42-44(39,40)30-19-15-26(2)16-20-30)36(31)35(27-9-5-3-6-10-27)28-11-7-4-8-12-28/h3-20,31-36H,21-24H2,1-2H3 |
InChIキー |
UEJXFJJWGFLXLH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3CCC(C2COS(=O)(=O)C4=CC=C(C=C4)C)C3C(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
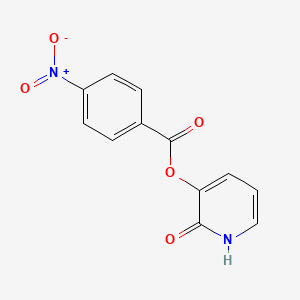
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)


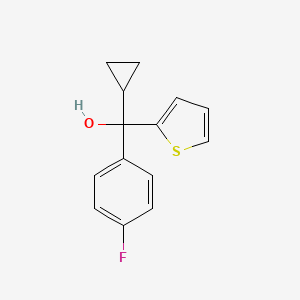
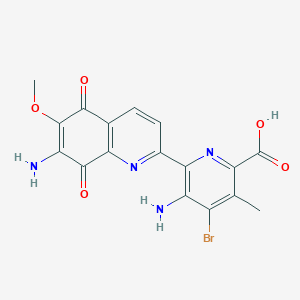
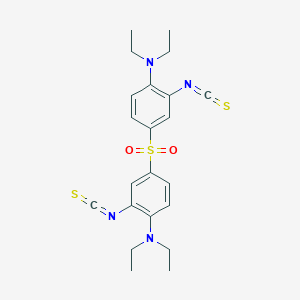
![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
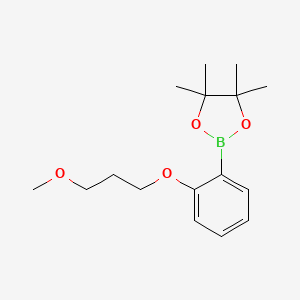
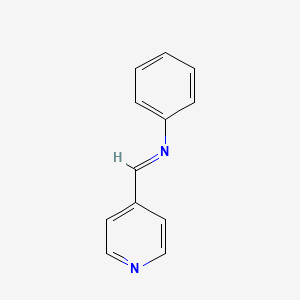
![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
